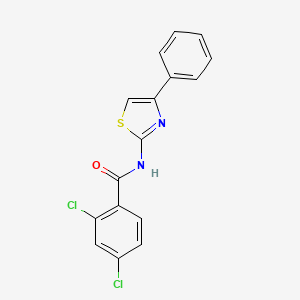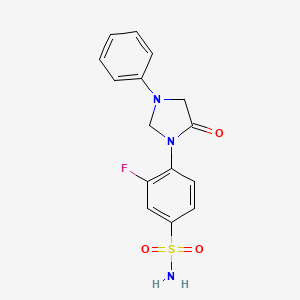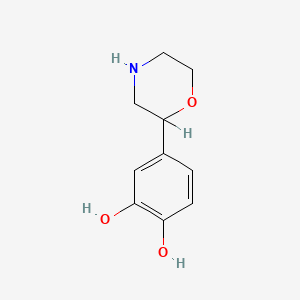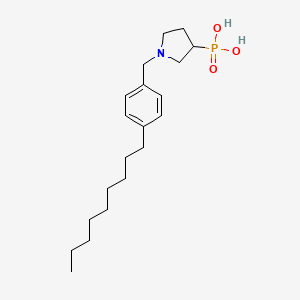
1-(3,4-dichlorobenzyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. Imidazoles are known for their significant biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a dichlorobenzyl group attached to the nitrogen atom of the imidazole ring. This structural feature imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with imidazole. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzylic carbon of the 3,4-dichlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include imidazole carboxylic acids.
- Reduction products include imidazole alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
- 1-(2,4-Dichlorobenzyl)-1H-imidazole
- 1-(3,4-Dichlorobenzyl)piperazine
- 3,4-Dichlorobenzyl chloride
Comparison: 1-(3,4-Dichlorobenzyl)-1H-imidazole is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to 1-(2,4-dichlorobenzyl)-1H-imidazole, the 3,4-dichloro substitution pattern provides different steric and electronic effects, influencing its reactivity and biological activity. Similarly, 1-(3,4-dichlorobenzyl)piperazine and 3,4-dichlorobenzyl chloride have different core structures, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
56643-72-2 |
|---|---|
Molecular Formula |
C10H8Cl2N2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 |
InChI Key |
AYZFQKPOALRPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)

